2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
Description
This compound is a heterocyclic hybrid featuring a pyrazole ring fused with a hexahydroquinazolinone scaffold. The pyrazole moiety is substituted with a 2-hydroxyethyl group at position 4 and a methyl group at position 3, while the quinazolinone system is fully saturated, conferring structural rigidity. However, detailed experimental data on its synthesis, crystallography, or pharmacological properties remain scarce in publicly available literature. Structural characterization tools like SHELXL (for crystallographic refinement) and Multiwfn (for electronic structure analysis) are critical for elucidating its properties .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8-9(6-7-19)13(21)18(17-8)14-15-11-5-3-2-4-10(11)12(20)16-14/h17,19H,2-7H2,1H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVFBIVCROWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(CCCC3)C(=O)N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions For instance, the reaction may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The hydroxyethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Physical Properties
The compound exhibits properties typical of pyrazole derivatives, including solubility in organic solvents and potential for various chemical reactions due to functional groups present in its structure.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic properties of compounds derived from pyrazole and quinazoline structures. For instance, a study published in ACS Omega demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-ones exhibit significant α-glucosidase inhibitory activity, which is crucial for managing blood sugar levels in diabetic patients .
Antioxidant Properties
The antioxidant activity of the compound has also been investigated. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases. This property is particularly beneficial in developing supplements aimed at preventing cellular damage due to oxidative stress .
Synthetic Pathways
The synthesis of 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one can be achieved through several methods involving the reaction of pyrazole derivatives with quinazoline precursors. The detailed synthetic routes often involve multi-step reactions that include cyclization and functional group modifications .
Case Studies on Derivatives
Several studies have explored derivatives of this compound to enhance its biological activity. For example:
Potential in Cancer Therapy
Emerging research indicates that compounds with similar structures may possess anticancer properties. The mechanism involves the inhibition of specific pathways crucial for tumor growth and proliferation. Future investigations are needed to elucidate the exact mechanisms at play and assess the therapeutic potential of this compound in oncology .
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with key derivatives from recent literature:
Table 1: Structural and Functional Comparison
Key Observations:
Scaffold Differences: The target compound’s hexahydroquinazolinone core is fully saturated, unlike the partially unsaturated pyrimidinone in 4i and 4j. The absence of coumarin or tetrazole groups in the target compound suggests divergent bioactivity profiles.
Substituent Impact :
- The 2-hydroxyethyl group in the target compound could improve water solubility compared to the hydrophobic phenyl and coumarin groups in 4i/4j.
- Methyl groups (common in all compounds) likely contribute to steric shielding, influencing binding pocket interactions.
Crystallographic and Electronic Analysis: SHELXL, a gold-standard refinement tool, is frequently used for analogs like 4i/4j to resolve hydrogen-bonding networks and torsional angles .
Research Findings and Gaps
Pharmacological Potential:
- Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), while pyrazoles exhibit anti-inflammatory activity. The hybrid structure may synergize these effects, but experimental validation is needed.
Computational Insights:
- Multiwfn-based topology analysis could quantify intramolecular hydrogen bonds (e.g., O–H···N between hydroxyethyl and quinazolinone), influencing stability .
Biological Activity
The compound 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 334.42 g/mol. The structure features a hexahydroquinazolinone moiety linked to a pyrazole ring, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A study reported that compounds similar to our target compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.39 µM to 49.85 µM .
- The compound's structure allows it to interact with cellular pathways involved in apoptosis and cell cycle regulation.
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | Inhibition of Aurora-A kinase |
| Compound B | A549 | 26 | Induction of apoptosis |
| Compound C | HepG2 | 3.25 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties:
- Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines in vitro. For example, the inhibition of TNF-alpha and IL-6 production was observed in macrophage cell lines treated with pyrazole derivatives .
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives is another area of interest:
- In vitro assays demonstrated that these compounds scavenge free radicals effectively, reducing oxidative stress markers in cellular models . This property may contribute to their overall therapeutic potential.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the evaluation of a series of pyrazole derivatives showed that modifications to the pyrazole ring significantly enhanced anticancer activity against multiple cell lines. The most potent derivative demonstrated an IC50 value of 0.01 µM against MCF7 cells .
- Clinical Relevance : Another investigation focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. Results indicated a marked reduction in paw swelling and inflammatory markers post-treatment with pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
